

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Devazepide

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## Compound of Interest

Compound Name: Devazepide

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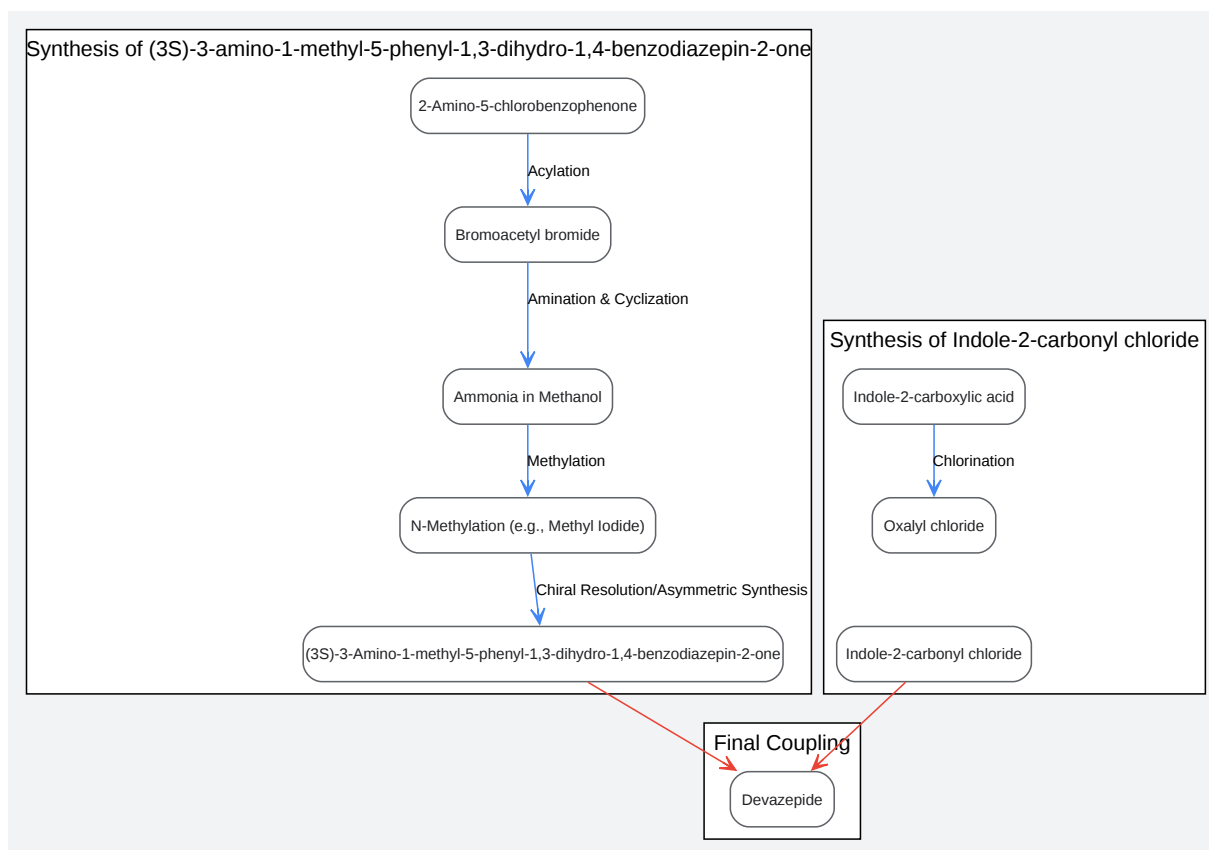
## Abstract

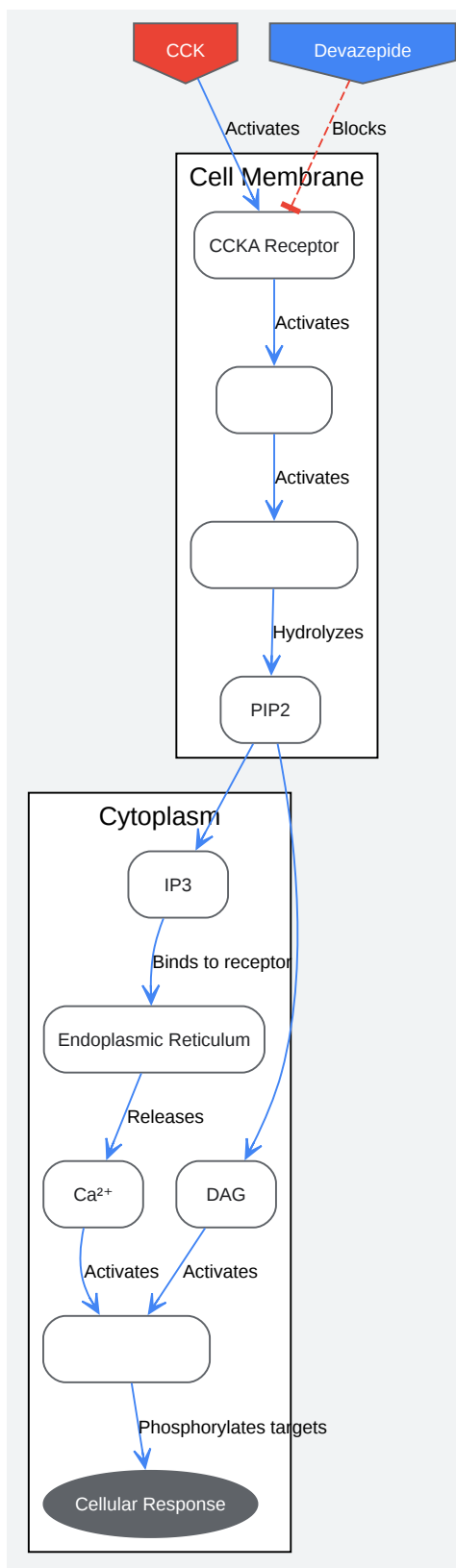
**Devazepide**, also known by its developmental codes L-364,718 and MK-329, is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor.[1] As a member of the benzodiazepine class of compounds, its unique pharmacological profile, distinct from classical benzodiazepines that target GABAA receptors, has made it a valuable tool in gastroenterology and neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key pharmacological properties of **Devazepide**. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative pharmacological data and a visual representation of its mechanism of action through the CCKA receptor signaling pathway.

## Chemical Structure and Properties

**Devazepide** is a chiral molecule with a 1,4-benzodiazepine core structure. Its systematic IUPAC name is N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide.[2] The molecule consists of a seven-membered diazepine ring fused to a benzene ring, with a phenyl group at position 5, a methyl group at the nitrogen in position 1, and an indole-2-carboxamide moiety attached to the chiral center at position 3.

Chemical Structure:





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## References

- 1. researchgate.net [researchgate.net]
- 2. Devazepide | C<sub>25</sub>H<sub>20</sub>N<sub>4</sub>O<sub>2</sub> | CID 443375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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